molecular formula C10H11ClN2O3 B8763532 4-(3-Chloro-4-nitrophenyl)morpholine

4-(3-Chloro-4-nitrophenyl)morpholine

Cat. No. B8763532
M. Wt: 242.66 g/mol
InChI Key: HFTBJOHDKIVTSQ-UHFFFAOYSA-N
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Patent
US09334286B2

Procedure details

A solution of 4-(3-chloro-4-nitrophenyl)morpholine (Preparation 112, 450 mg, 1.854 mmol) in EtOH/EtOAc (1:1, 30 mL) was passed through a 10% Pd/C cartridge using an H-cube (atmospheric H2, room temperature, 1 mL/min). The reaction mixture was concentrated in vacuo. The residue was purified by reverse phase column chromatography eluting with 0-20% MeCN in water to afford the title compound (150 mg, 38%).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>CCO.CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[CH:5]=[CH:6][C:7]=1[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])N1CCOCC1
Step Two
Name
EtOH EtOAc
Quantity
30 mL
Type
solvent
Smiles
CCO.CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an H-cube (atmospheric H2, room temperature, 1 mL/min)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase column chromatography
WASH
Type
WASH
Details
eluting with 0-20% MeCN in water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.